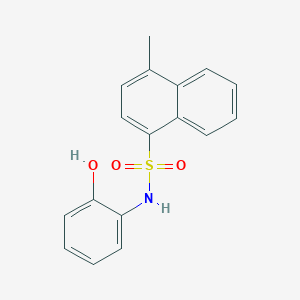
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide, also known as H-8, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as signal transduction, gene expression, and cell proliferation. H-8 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding PKC signaling pathways and their role in disease.
Mechanism of Action
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, and PKCγ.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that PKC plays a crucial role in tumor growth and survival. This compound has also been shown to modulate ion channels and neurotransmitter release in the nervous system, suggesting that PKC plays a role in synaptic transmission and plasticity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that PKC plays a role in the immune response.
Advantages and Limitations for Lab Experiments
The use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in vivo, making it a safe and effective tool for studying PKC in animal models. However, this compound has several limitations. It is relatively expensive compared to other PKC inhibitors, and its use can be limited by its solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research. One area of interest is the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of PKC in the nervous system, suggesting that it may have therapeutic potential for these diseases. Additionally, the use of this compound in combination with other PKC inhibitors may provide a more potent and selective approach to studying PKC signaling pathways. Finally, the development of more potent and selective PKC inhibitors may provide new insights into the role of PKC in disease and lead to the development of new therapeutic strategies.
Synthesis Methods
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 4-methyl-1-naphthalenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Scientific Research Applications
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC isoforms in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways. This compound has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used to study the effects of PKC on ion channels and neurotransmitter release in the nervous system.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-10-11-17(14-7-3-2-6-13(12)14)22(20,21)18-15-8-4-5-9-16(15)19/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNQFRALJLMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)

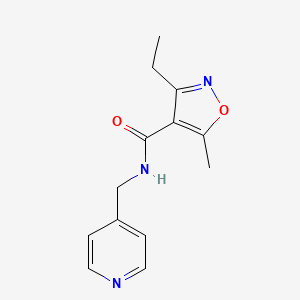
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)
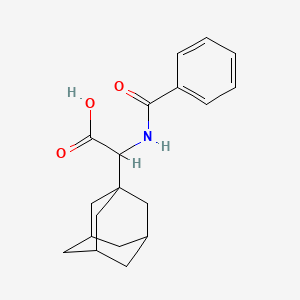
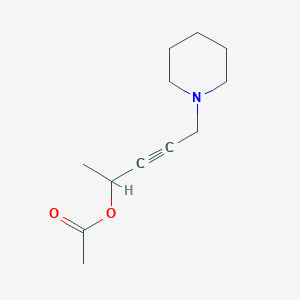
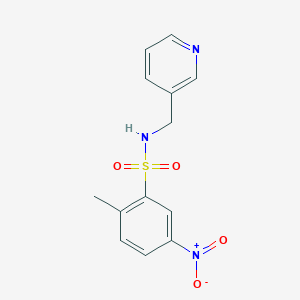
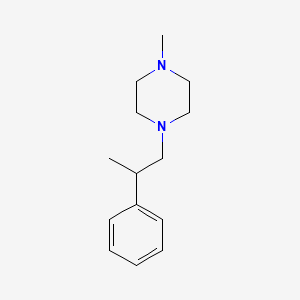
![N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5010374.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)
![N-cyclopentyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5010378.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)